
Yuanhuanin
Overview
Description
Yuanhuanin is a natural flavonoid compound originally discovered in the plant Daphne sericea Vahl. It can also be isolated from Daphne koreana and Daphne pedunculata . This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Yuanhuanin is typically isolated from natural sources rather than synthesized chemically. The extraction process involves collecting the flowering aerial parts of the plant, followed by ethanol extraction and subsequent purification steps .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from Daphne species. The process involves harvesting the plant material, drying, and then using solvents like ethanol to extract the active compounds. The extract is then purified using techniques such as chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Yuanhuanin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other flavonoid compounds.
Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Yuanhuacin
- Yuanhuadin
- Yuanhuafin
- Yuanhuagin
- Yuanhuajin
- Yuanhualin
- Yuanhuamin
- Yuanhuapin
- Yuanhuatin
Uniqueness
Yuanhuanin is unique among its analogues due to its distinct flavonoid structure, which contributes to its specific biological activities. While other compounds in the series, such as yuanhuacin and yuanhuadin, also exhibit anticancer properties, this compound’s unique structure allows it to interact with different molecular targets, making it a valuable compound for further research .
Biological Activity
Yuanhuanin, a rare flavonoid isolated from the plant Daphne genkwa, has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammation. This article explores the compound's mechanisms of action, efficacy in various studies, and associated case studies.
Overview of this compound
This compound belongs to a class of compounds known as daphnane-type diterpenoids, which are primarily derived from the Genkwa Flos. It has been traditionally used in Chinese medicine for treating inflammatory diseases and has shown promise in cancer therapy due to its cytotoxic properties.
This compound's biological activity is attributed to several mechanisms:
- Inhibition of DNA Synthesis : Early studies identified this compound as an inhibitor of DNA synthesis, contributing to its antileukemic effects.
- Topoisomerase I Inhibition : The compound has been recognized as a modest inhibitor of topoisomerase I, a critical target for many anticancer drugs such as camptothecin .
- AMPK/mTOR Pathway Modulation : this compound activates AMP-activated protein kinase (AMPK) while inhibiting the mTOR signaling pathway, which is crucial for cell growth and proliferation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anti-Cancer Efficacy
A study conducted by Zhang et al. evaluated the effects of this compound on human cancer cell lines. The results indicated that this compound treatment led to G2/M phase arrest in cancer cells, demonstrating its potential as an anticancer agent through the modulation of cell cycle regulators .
Case Study 2: Toxicity Assessment
While this compound exhibits potent anticancer properties, research has also highlighted concerns regarding its toxicity. In animal models, systemic administration resulted in notable organ toxicity, particularly affecting the liver and kidneys. This toxicity is attributed to the presence of other diterpenoids in Daphne genkwa, which may exacerbate adverse effects .
Q & A
Basic Research Questions
Q. What experimental design principles should guide initial synthesis and characterization of Yuanhuanin?
- Methodological Answer : Begin with a factorial design to isolate variables affecting synthesis efficiency (e.g., temperature, catalysts). Use spectroscopic techniques (NMR, IR) for structural validation, ensuring calibration against known standards. Document protocols rigorously to enable reproducibility, adhering to guidelines for methodological transparency .
Q. How can researchers validate the purity of this compound in heterogeneous samples?
- Methodological Answer : Combine chromatography (HPLC) with mass spectrometry to detect impurities. Establish baseline thresholds for acceptable purity levels using statistical outlier analysis (e.g., Grubbs’ test). Cross-validate results with independent labs to mitigate instrumentation bias .
Q. What are the foundational criteria for selecting appropriate in vitro models to study this compound’s bioactivity?
- Methodological Answer : Prioritize cell lines with validated receptor profiles relevant to this compound’s hypothesized mechanism. Include positive and negative controls to distinguish target-specific effects from background noise. Reference established protocols from analogous compounds to minimize trial-and-error approaches .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., metabolic degradation in vivo). Apply principal contradiction analysis to determine if discrepancies arise from methodological flaws (e.g., dosing inconsistencies) or biological complexity (e.g., tissue-specific uptake). Iteratively refine experimental conditions using sensitivity analysis .
Q. What strategies optimize this compound’s stability under varying physicochemical conditions?
- Methodological Answer : Employ a response surface methodology (RSM) to model interactions between pH, temperature, and solvent polarity. Validate predictions via accelerated stability testing, using Arrhenius equations to extrapolate shelf-life. Integrate computational chemistry (e.g., molecular dynamics simulations) to predict degradation pathways .
Q. How can multi-omics approaches elucidate this compound’s polypharmacological effects?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream signaling networks. Use pathway enrichment analysis (e.g., Gene Ontology) to prioritize targets. Address data integration challenges via machine learning frameworks (e.g., neural networks) trained on orthogonal datasets .
Q. Methodological and Analytical Considerations
Q. What frameworks are effective for assessing this compound’s structure-activity relationships (SAR) when historical data is sparse?
- Methodological Answer : Adopt a fragment-based drug design (FBDD) approach, synthesizing analogs with incremental structural modifications. Use pairwise correlation matrices to quantify contributions of functional groups to bioactivity. Leverage Bayesian optimization to prioritize high-value derivatives for testing .
Q. How should researchers address reproducibility challenges in this compound-related studies?
- Methodological Answer : Implement open-science practices: share raw data in public repositories (e.g., Zenodo) and pre-register protocols. Conduct power analyses to ensure sample sizes are statistically robust. Use blinded analysis to reduce observer bias, and report negative results to mitigate publication bias .
Q. What role does contradiction analysis play in refining hypotheses about this compound’s mechanism of action?
- Methodological Answer : Systematically categorize contradictions (e.g., conflicting dose-response curves) using root-cause analysis. Apply TRIZ principles to identify inventive solutions (e.g., modifying delivery systems to enhance bioavailability). Prioritize contradictions that impact translational feasibility .
Q. Ethical and Reporting Standards
Q. How can researchers balance innovation and rigor when proposing novel applications for this compound?
- Methodological Answer : Frame research questions to align with unmet clinical or ecological needs (e.g., antimicrobial resistance). Use Delphi methods to solicit peer feedback during study design. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) to enhance credibility .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-30-10-5-15-18(13(26)7-14(31-15)9-2-3-11(24)12(25)4-9)16(6-10)32-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVSQQSRCKKYLS-MIUGBVLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C=C(O2)C4=CC(=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C=C(O2)C4=CC(=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501003149 | |
Record name | 2-(3,4-Dihydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501003149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83133-14-6 | |
Record name | Yuanhuanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083133146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dihydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-5-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501003149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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